PAT-048
Overview
Description
PAT-048 is a potent and selective inhibitor of autotaxin, an enzyme involved in the production of lysophosphatidic acid. This compound has shown promise in reducing dermal fibrosis and inhibiting the expression of interleukin-6 mRNA in various models .
Preparation Methods
The synthesis of PAT-048 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of an indole derivative, followed by various functional group modifications to achieve the final product. Reaction conditions often involve the use of specific catalysts and solvents to optimize yield and purity .
Chemical Reactions Analysis
PAT-048 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PAT-048 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying enzyme inhibition.
Biology: Investigated for its role in modulating cellular processes through the inhibition of autotaxin.
Medicine: Explored as a potential therapeutic agent for conditions like fibrosis and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays
Mechanism of Action
PAT-048 exerts its effects by inhibiting the activity of autotaxin, which is responsible for the hydrolysis of lysophosphatidylcholine to lysophosphatidic acid. This inhibition disrupts the signaling pathways involved in cell proliferation, migration, and cytokine production. The molecular targets include various G protein-coupled receptors that mediate these processes .
Comparison with Similar Compounds
PAT-048 is unique due to its high selectivity and potency as an autotaxin inhibitor. Similar compounds include:
PAT-078: Another indole derivative with a different binding mode.
PAT-494: Known for its high potency in inhibiting autotaxin.
PAT-352: Exhibits similar inhibitory effects but with different pharmacokinetic properties.
These compounds share structural similarities but differ in their specific activities and applications.
Properties
IUPAC Name |
3-[6-chloro-7-fluoro-2-methyl-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF2N3O2S/c1-3-9-27-11-13(10-26-27)28-12(2)21(15-7-8-16(23)19(25)20(15)28)31-17-6-4-5-14(18(17)24)22(29)30/h4-8,10-11H,3,9H2,1-2H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKMXCMJVQFBLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)N2C(=C(C3=C2C(=C(C=C3)Cl)F)SC4=CC=CC(=C4F)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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